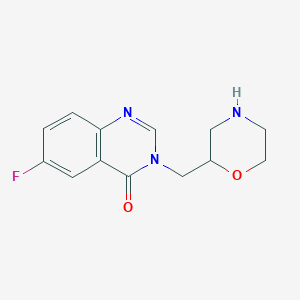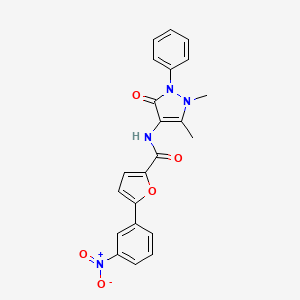
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative that has gained attention in scientific research for its potential use in medicinal chemistry. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one is not fully understood. However, research suggests that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also exert its antifungal activity by disrupting the cell membrane of the fungal cells.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one has low toxicity in vitro and in vivo. It has been reported to have no significant effect on the body weight or organ weight of mice. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one in lab experiments is its potent activity against cancer cells and fungi. This makes it a potential candidate for the development of new anticancer and antifungal drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Future Directions
There are several future directions for research on 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one. One direction is to investigate its potential as a lead compound for the development of new anticancer and antifungal drugs. Another direction is to further elucidate its mechanism of action to better understand how it exerts its biological effects. Additionally, research could be conducted to explore its potential use in other therapeutic areas, such as antimicrobial and anti-inflammatory agents.
Synthesis Methods
The synthesis of 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one involves the reaction of 6-fluoro-3-nitroquinazolin-4(3H)-one with morpholine in the presence of a reducing agent such as iron powder or tin (II) chloride. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
Several studies have investigated the potential use of 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one in medicinal chemistry. One study found that this compound exhibited potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that it had antifungal activity against Candida albicans, a common fungal pathogen.
properties
IUPAC Name |
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-9-1-2-12-11(5-9)13(18)17(8-16-12)7-10-6-15-3-4-19-10/h1-2,5,8,10,15H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXRMWKVVCVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![4-{3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6089069.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6089091.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)

![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)